molecular formula C10H14N2O2 B12977446 Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate

Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate

Cat. No.: B12977446
M. Wt: 194.23 g/mol
InChI Key: LLXMJCNXLWVAQX-VIFPVBQESA-N
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Description

Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and an amino acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylpyridine-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using an appropriate amine, such as (S)-2-amino-3-methylbutanoic acid.

    Esterification: The amide is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to yield corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-(4-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine substituent.

    Methyl (S)-2-amino-3-(4-ethylpyridin-2-yl)propanoate: Similar structure but with an ethyl substituent.

Uniqueness

Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme mechanisms.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-12-8(5-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

LLXMJCNXLWVAQX-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=NC=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC1=CC(=NC=C1)CC(C(=O)OC)N

Origin of Product

United States

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